molecular formula C18H23ClN4O3S B2927114 3-chloro-4-methoxy-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1797724-72-1

3-chloro-4-methoxy-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2927114
CAS No.: 1797724-72-1
M. Wt: 410.92
InChI Key: KHTCFCBTOFXHDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, organoboron compounds can undergo a broad range of transformations, including oxidations, aminations, halogenations, and various C–C bond formations such as alkenylations, alkynylations, and arylations .

Scientific Research Applications

Pharmacological Properties and Clinical Use

Metoclopramide, a compound with a similar structure, has demonstrated diverse pharmacological properties, including its use in gastro-intestinal diagnostics and the treatment of various vomiting types and gastro-intestinal disorders. It enhances the identification of lesions in the small intestine, facilitates duodenal intubation and biopsy, and is beneficial in emergency endoscopy for upper gastro-intestinal hemorrhage. Moreover, it reduces post-operative vomiting, radiation sickness, and some types of drug-induced vomiting. Metoclopramide's effects on the motility of the gastro-intestinal tract are significant, with improvements in the resting tone of the esophageal sphincter and the tone and peristalsis of the stomach, among others. Its pharmacokinetic properties suggest rapid absorption and excretion, with a notable impact on the absorption of other drugs (Pinder et al., 2012).

Chemical Reactions and Environmental Impact

The study of nucleophilic aromatic substitution of the nitro-group has shown that piperidine, a component of the compound , can undergo reactions yielding different benzene derivatives. This type of reaction is crucial for understanding the compound's behavior in various chemical contexts (Pietra & Vitali, 1972).

Aquatic Environments and Toxicology

Parabens, which share some structural similarities with the compound, have been reviewed for their occurrence, fate, and behavior in aquatic environments. These compounds, acting as weak endocrine disrupter chemicals, highlight the need for understanding the environmental impact and toxicological properties of related compounds, including 3-chloro-4-methoxy-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide (Haman et al., 2015).

Heterocyclic Compounds in Medicinal Chemistry

Triazine and benzene, components related to the structure of the compound, have been explored for their biological significance in medicinal chemistry. These studies emphasize the importance of heterocyclic compounds in drug development, offering insights into the compound's potential medical applications (Verma et al., 2019).

Properties

IUPAC Name

3-chloro-4-methoxy-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN4O3S/c1-13-3-6-18(22-21-13)23-9-7-14(8-10-23)12-20-27(24,25)15-4-5-17(26-2)16(19)11-15/h3-6,11,14,20H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHTCFCBTOFXHDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCC(CC2)CNS(=O)(=O)C3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.